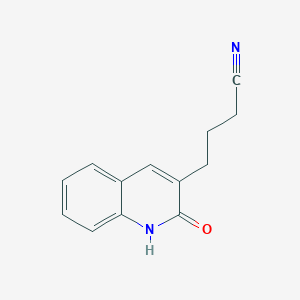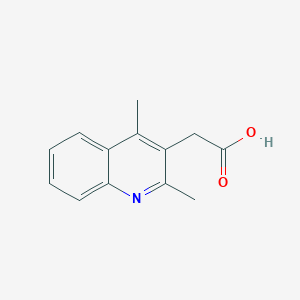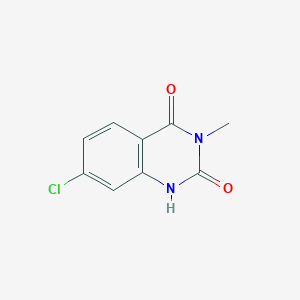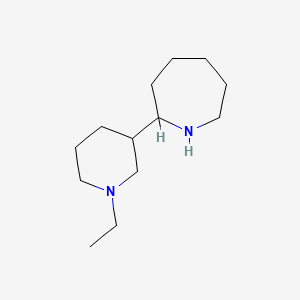![molecular formula C14H11NO B11892308 2'-Hydroxy-5'-methyl-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B11892308.png)
2'-Hydroxy-5'-methyl-[1,1'-biphenyl]-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Hydroxy-5’-methyl-[1,1’-biphenyl]-4-carbonitrile is an organic compound belonging to the biphenyl family. This compound features a biphenyl core with a hydroxyl group at the 2’ position, a methyl group at the 5’ position, and a nitrile group at the 4 position. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Hydroxy-5’-methyl-[1,1’-biphenyl]-4-carbonitrile can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically employs a palladium catalyst and a boronic acid derivative of one of the biphenyl components. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .
Another method involves the direct cyanation of a suitable biphenyl precursor. This can be achieved using reagents such as copper(I) cyanide in the presence of a suitable ligand and base. The reaction is typically carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of 2’-Hydroxy-5’-methyl-[1,1’-biphenyl]-4-carbonitrile may involve large-scale Suzuki-Miyaura cross-coupling reactions. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, the use of recyclable catalysts and green solvents can make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
2’-Hydroxy-5’-methyl-[1,1’-biphenyl]-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in ether or catalytic hydrogenation using palladium on carbon.
Substitution: Bromine in carbon tetrachloride for bromination or concentrated nitric acid for nitration.
Major Products Formed
Oxidation: Formation of 2’-hydroxy-5’-methyl-[1,1’-biphenyl]-4-carboxaldehyde.
Reduction: Formation of 2’-hydroxy-5’-methyl-[1,1’-biphenyl]-4-amine.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 2’-Hydroxy-5’-methyl-[1,1’-biphenyl]-4-carbonitrile depends on its specific application:
Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.
Chemical Reactivity: The hydroxyl and nitrile groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity in various chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
2’-Hydroxy-[1,1’-biphenyl]-4-carbonitrile: Lacks the methyl group at the 5’ position, resulting in different chemical properties and reactivity.
2’-Hydroxy-5’-methyl-[1,1’-biphenyl]-4-carboxylic acid: Contains a carboxylic acid group instead of a nitrile group, leading to different chemical behavior and applications.
2’-Hydroxy-5’-methyl-[1,1’-biphenyl]-4-amine: Contains an amine group instead of a nitrile group, which affects its reactivity and potential biological activity.
Uniqueness
2’-Hydroxy-5’-methyl-[1,1’-biphenyl]-4-carbonitrile is unique due to the combination of its functional groups.
Propiedades
Fórmula molecular |
C14H11NO |
|---|---|
Peso molecular |
209.24 g/mol |
Nombre IUPAC |
4-(2-hydroxy-5-methylphenyl)benzonitrile |
InChI |
InChI=1S/C14H11NO/c1-10-2-7-14(16)13(8-10)12-5-3-11(9-15)4-6-12/h2-8,16H,1H3 |
Clave InChI |
BDAPGIBZTDIWOQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)O)C2=CC=C(C=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1-(Cyclopropylmethyl)-4-oxa-1,9-diazaspiro[5.5]undecane](/img/structure/B11892279.png)
![Ethyl 2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate](/img/structure/B11892287.png)
![4-Ethyl-2-methyl-2,3-dihydrofuro[2,3-b]quinoline](/img/structure/B11892290.png)
![Ethyl 6-vinylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B11892292.png)



